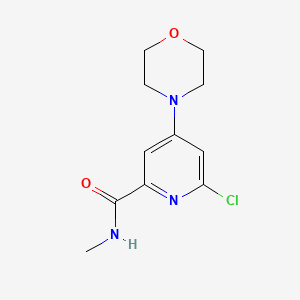

6-chloro-N-methyl-4-morpholinopicolinamide

Description

Contextualization within Pyridine (B92270) Carboxamide Medicinal Chemistry

The pyridine carboxamide core is a significant scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. dntb.gov.uatandfonline.com This heterocyclic motif is a key structural component in various natural products, including vitamins and coenzymes, and its derivatives have been explored for a wide range of therapeutic applications. dntb.gov.ua The versatility of the pyridine ring, with its capacity for hydrogen bonding and its chemical stability, makes it an attractive starting point for the design of new drugs. dntb.gov.ua

Researchers have successfully developed pyridine carboxamide derivatives with a variety of biological activities, including antifungal and anticancer properties. nih.govnih.gov For instance, certain novel pyridine carboxamides have shown potential as succinate (B1194679) dehydrogenase inhibitors for antifungal applications. nih.gov The adaptability of the pyridine carboxamide structure allows for the introduction of various substituents, enabling the fine-tuning of a compound's pharmacodynamic and pharmacokinetic profiles.

Overview of Preclinical Research Significance and Trajectories

The preclinical research significance of a compound like 6-chloro-N-methyl-4-morpholinopicolinamide can be inferred from the known effects of its individual substituents on the pyridine carboxamide core. The chloro, N-methyl, and morpholino groups each contribute distinct physicochemical properties that can influence a molecule's biological activity.

The chloro substituent is a common feature in many FDA-approved drugs. acs.orgnih.gov Its inclusion can dramatically enhance a molecule's potency and favorably alter its pharmacokinetic parameters, such as metabolic clearance and half-life. acs.orgnih.gov The presence of a chlorine atom can also increase a compound's stability. rsc.orgrsc.org The term "magic chloro" has been used to describe the profound positive effects that chlorine substitution can have on a drug's performance. acs.orgnih.gov

The N-methyl group is another frequently utilized substituent in drug design, often referred to as a "magic methyl" group for its ability to significantly improve a compound's biological activity. nih.govjuniperpublishers.comjuniperpublishers.com Methylation can enhance binding affinity to target proteins, improve metabolic stability, and modulate a molecule's physicochemical properties. juniperpublishers.comnih.gov More than half of high-value drugs contain at least one methyl group in their structure. juniperpublishers.com

The morpholino group is a heterocyclic moiety that is often incorporated into bioactive molecules to enhance their drug-like properties. nih.govnih.govresearchgate.net The morpholine (B109124) ring can improve a compound's pharmacokinetic profile, including its solubility and metabolic stability. nih.govnih.gov It is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in successful drug candidates and its ability to favorably influence biological activity. nih.gov

Given these individual contributions, preclinical research on this compound would likely focus on its potential as an inhibitor of various enzymes or receptors, with the expectation that the combination of these substituents could lead to a potent and selective compound with favorable drug-like properties. Trajectories for such research would likely involve screening against a panel of kinases, proteases, or other enzymes implicated in diseases such as cancer or inflammatory conditions, where substituted pyridine carboxamides have previously shown promise.

Interactive Data Table: Biological Activities of Substituted Pyridine Carboxamides

The following table presents examples of substituted pyridine carboxamides and their observed biological activities, illustrating the therapeutic potential of this class of compounds.

| Compound Name | Substituents | Biological Activity |

| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | 6-chloro, N-(2-(phenylamino)phenyl) | Antifungal (inhibitor of succinate dehydrogenase) nih.gov |

| N-cyclohexyl-6-(piperidin-1-yl)picolinamide | N-cyclohexyl, 6-(piperidin-1-yl) | Inhibitor of 11β-hydroxysteroid dehydrogenase type 1 nih.gov |

| 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives | 4-(4-formamidophenylamino), N-methyl | Antitumor nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C11H14ClN3O2 |

|---|---|

Molecular Weight |

255.70 g/mol |

IUPAC Name |

6-chloro-N-methyl-4-morpholin-4-ylpyridine-2-carboxamide |

InChI |

InChI=1S/C11H14ClN3O2/c1-13-11(16)9-6-8(7-10(12)14-9)15-2-4-17-5-3-15/h6-7H,2-5H2,1H3,(H,13,16) |

InChI Key |

MJFLWAIINOJCIJ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=NC(=CC(=C1)N2CCOCC2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 6 Chloro N Methyl 4 Morpholinopicolinamide

Established Synthetic Routes for the Core Structure

The synthesis of 6-chloro-N-methyl-4-morpholinopicolinamide can be achieved through a multi-step process commencing with a suitable pyridine (B92270) derivative. A plausible and established approach involves the initial construction of a substituted picolinic acid core, followed by amidation and nucleophilic aromatic substitution.

A common starting material for such syntheses is a dichlorinated pyridine derivative, such as 4,6-dichloropicolinic acid. The synthesis can proceed via the following key steps:

Selective Amination: The 4-chloro position of a dichlorinated picolinoyl chloride can be selectively displaced by morpholine (B109124). This reaction is typically a nucleophilic aromatic substitution (SNAr) and is often carried out in a suitable solvent like dimethylformamide (DMF) in the presence of a base such as potassium carbonate. mdpi.com The greater reactivity of the 4-position to nucleophilic attack compared to the 6-position on the pyridine ring allows for this selective functionalization.

Amidation: The resulting 6-chloro-4-morpholinopicolinic acid is then converted to the corresponding N-methylamide. This is a standard amidation reaction that can be accomplished by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride. The activated acid is then reacted with methylamine (B109427) to form the desired amide bond.

An alternative strategy involves the initial formation of the N-methylpicolinamide followed by the introduction of the morpholine moiety. For instance, starting from 4,6-dichloropicolinoyl chloride, reaction with methylamine would yield 4,6-dichloro-N-methylpicolinamide. Subsequently, a selective nucleophilic aromatic substitution with morpholine at the 4-position would furnish the final product. The reaction conditions, including solvent and base, would be crucial to control the selectivity of the substitution. nih.govresearchgate.net

Table 1: Key Intermediates in the Synthesis of this compound

| Compound Name | Structure | Role in Synthesis |

| 4,6-Dichloropicolinic acid |  | Starting material |

| 6-chloro-4-morpholinopicolinic acid |  | Intermediate after morpholine substitution |

| This compound |  | Final product |

| 4,6-dichloro-N-methylpicolinamide |  | Alternative intermediate |

Development of Advanced Synthetic Strategies for Analogues

The development of advanced synthetic strategies allows for the efficient generation of analogues of this compound with diverse functionalities. These methods often focus on late-stage functionalization, enabling the modification of the core structure at a later point in the synthetic sequence.

Palladium-Catalyzed C-H Functionalization: A powerful strategy for the synthesis of picolinamide (B142947) analogues involves the use of the picolinamide moiety as a directing group in palladium-catalyzed C-H functionalization reactions. researchgate.netnih.govacs.orgacs.org This approach allows for the direct introduction of various substituents onto the core structure, bypassing the need for pre-functionalized starting materials. For example, the C-H bonds of an aliphatic amine attached to the picolinamide can be selectively functionalized. acs.org This methodology provides a versatile platform for creating a library of analogues with modifications at different positions.

Cobalt-Catalyzed C-H Activation: Similar to palladium catalysis, cobalt-catalyzed C-H activation has emerged as a cost-effective and sustainable method for the synthesis of heterocyclic compounds. chim.it The picolinamide group can act as a bidentate directing group to guide the selective C-H activation and subsequent annulation with alkynes or other coupling partners, leading to the formation of novel fused heterocyclic systems. chim.it

These advanced strategies offer significant advantages in terms of efficiency and diversity, facilitating the exploration of the chemical space around the this compound scaffold.

Preparation of Structural Analogues and Derivatives

Design and Synthesis of Substituent Modifications

The systematic modification of substituents on the this compound core is crucial for understanding structure-activity relationships (SAR).

Modifications at the 6-Position: The chlorine atom at the 6-position can be replaced with various other groups using cross-coupling reactions. For instance, Suzuki, Stille, or Buchwald-Hartwig amination reactions can be employed to introduce a wide range of aryl, heteroaryl, or amino substituents. The synthesis of 6-substituted picolinamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1 has demonstrated the feasibility of such modifications. nih.gov

Modifications on the Morpholine Ring: The morpholine ring itself can be a target for modification. While direct functionalization of the morpholine ring can be challenging, analogues can be prepared by starting with substituted morpholines in the initial nucleophilic aromatic substitution step.

Modifications of the N-methyl Group: The N-methyl group of the amide can be replaced with other alkyl or aryl groups by using the corresponding primary amine in the amidation step.

Table 2: Examples of Substituent Modifications

| Position of Modification | Type of Modification | Synthetic Method |

| 6-Position | Aryl or Heteroaryl substitution | Suzuki or Stille cross-coupling |

| 6-Position | Amino substitution | Buchwald-Hartwig amination |

| Amide Nitrogen | Replacement of methyl group | Amidation with different primary amines |

Exploration of Isosteric Replacements

Isosteric replacement is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound.

Morpholine Ring Replacements: The morpholine ring can be replaced by other cyclic amines to explore the impact of ring size, heteroatom composition, and conformation. Common bioisosteres for the morpholine moiety include piperidine, piperazine (B1678402), and thiomorpholine (B91149). nih.govresearchgate.netcambridgemedchemconsulting.com The synthesis of these analogues would follow a similar synthetic route, employing the desired cyclic amine in the nucleophilic aromatic substitution step. For instance, the synthesis of novel morpholine, thiomorpholine, and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines highlights the use of these alternative heterocycles. nih.gov Spirocyclic systems have also been explored as morpholine bioisosteres to increase the three-dimensionality of molecules. cambridgemedchemconsulting.com

Amide Bond Isosteres: The amide bond is susceptible to metabolic degradation, and its replacement with more stable isosteres can improve the pharmacokinetic profile of a compound. A variety of functional groups can serve as amide bond bioisosteres, each mimicking certain electronic and steric properties of the amide.

Table 3: Common Isosteric Replacements for the Morpholine and Amide Moieties

| Original Moiety | Isosteric Replacement | Rationale |

| Morpholine | Piperidine | Removal of the oxygen heteroatom, altering hydrogen bonding capacity and lipophilicity. |

| Morpholine | Thiomorpholine | Introduction of a sulfur heteroatom, modulating polarity and metabolic stability. jchemrev.com |

| Morpholine | Piperazine | Introduction of a second nitrogen atom, allowing for further substitution and modulation of basicity. |

| Amide | 1,2,3-Triazole | Mimics the steric and electronic properties of the amide bond with improved metabolic stability. |

| Amide | Oxadiazole | Another heterocyclic core that can act as a stable amide surrogate. |

| Amide | Sulfonamide | A classic amide isostere that alters hydrogen bonding properties and acidity. |

The exploration of these isosteric replacements can lead to the discovery of new analogues with improved properties.

Preclinical Pharmacological Investigations of 6 Chloro N Methyl 4 Morpholinopicolinamide

In Vivo Pharmacodynamic Studies in Non-Human Models

Assessment of Biological Endpoint Modulation in Animal Systems:No studies have been published that assess the modulation of biological endpoints by this compound in animal systems.

It is possible that research on this compound is in very early stages, is proprietary and not yet published, or that the compound has not been a subject of significant pharmacological investigation. Further information may become available in the future through scientific publications or patent disclosures.

Elucidation of Molecular Mechanisms of Action

Investigation of Receptor-Ligand Binding Interactions

There is currently no available data to characterize the binding affinity or specific receptor targets of 6-chloro-N-methyl-4-morpholinopicolinamide.

Analysis of Downstream Signaling Pathway Modulation

Information regarding the modulation of any intracellular signaling cascades following potential receptor binding by this compound is not present in the public domain.

Characterization of Specific Molecular Target Engagement

Specific molecular targets for this compound have not been identified or reported in published literature.

Further research and publication of in vitro and in vivo studies are required to determine the molecular pharmacology of this compound.

Structure Activity Relationship Sar Studies and Rational Design Principles

Identification of Key Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For 6-chloro-N-methyl-4-morpholinopicolinamide, the key pharmacophoric features can be dissected by analyzing its constituent parts: the substituted picolinamide (B142947) core, the N-methyl group, the 6-chloro substituent, and the 4-morpholino group.

Picolinamide Scaffold: The picolinamide core itself is a crucial structural motif found in numerous biologically active compounds, including some designed as kinase inhibitors. nih.govnih.gov The nitrogen atom in the pyridine (B92270) ring and the amide functionality can participate in crucial hydrogen bonding interactions with biological targets. The relative orientation of the amide side chain with respect to the pyridine nitrogen is a key determinant of its binding geometry.

The 6-Chloro Substituent: The presence of a halogen, such as chlorine, at the 6-position of the picolinamide ring is a common strategy in medicinal chemistry to modulate the electronic properties and lipophilicity of the molecule. This can influence binding affinity and pharmacokinetic properties. In related heterocyclic compounds, chloro substituents have been shown to be critical for potent biological activity.

4-Morpholino Group: The morpholino group at the 4-position is a significant feature. The oxygen atom within the morpholine (B109124) ring can act as a hydrogen bond acceptor, while the entire ring can engage in van der Waals or hydrophobic interactions. In various heterocyclic scaffolds, the morpholino moiety has been associated with improved pharmacological properties and potent inhibitory activities, for instance, in PI3 kinase inhibitors. nih.govrsc.org

Based on these general principles, a hypothetical pharmacophore model for this compound could include a hydrogen bond acceptor (pyridine nitrogen), a hydrogen bond donor/acceptor (amide group), a hydrophobic/electron-withdrawing feature (6-chloro group), and an additional hydrogen bond acceptor/hydrophobic region (4-morpholino group).

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. While no specific QSAR models for this compound are publicly available, the principles of QSAR can be applied to understand how variations in its structure might impact its activity.

A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would involve aligning a set of analogous compounds and calculating their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov For a series of 6-chloro-4-substituted picolinamides, a QSAR model could reveal the following:

Steric Effects: Contour maps from a CoMFA study might indicate that bulky substituents at certain positions on the morpholino ring or replacements for the N-methyl group are either favorable or detrimental to activity.

Electrostatic Effects: The model could highlight regions where positive or negative electrostatic potentials are correlated with higher biological activity. For instance, it might show that an electron-withdrawing group at the 6-position (like chlorine) is optimal.

The development of a robust QSAR model would require a dataset of structurally diverse analogs of this compound with corresponding biological activity data. The insights gained from such a model would be invaluable for the rational design of more potent and selective compounds.

Design and Synthesis Strategies for Optimized Biological Activity

The rational design and synthesis of optimized analogs of this compound would be guided by the SAR and QSAR insights. The goal is to systematically modify the structure to enhance its interaction with a specific biological target while maintaining favorable pharmacokinetic properties.

Design Strategies:

Modification of the 6-Position: While chlorine is present, other halogens (e.g., fluorine, bromine) or small alkyl groups could be explored to fine-tune the electronic and steric properties at this position.

Variation of the N-Alkyl Group: The N-methyl group could be replaced with other small alkyl groups (e.g., ethyl, propyl) or cyclopropyl (B3062369) to probe the steric tolerance of the binding pocket.

Exploration of the 4-Position: The morpholino ring can be replaced with other cyclic amines like piperidine, piperazine (B1678402), or thiomorpholine (B91149) to investigate the impact of different heteroatoms and ring conformations on activity. Substitutions on the morpholine ring itself could also be explored to introduce additional interaction points.

Scaffold Hopping: The picolinamide core could be replaced with other bioisosteric heterocyclic scaffolds to discover novel chemical series with potentially improved properties.

Synthetic Strategies:

The synthesis of this compound and its analogs would likely involve a multi-step sequence. A plausible synthetic route could start from a commercially available substituted picolinic acid. For instance, a general approach could involve:

Chlorination: Introduction of the chloro group at the 6-position of a suitable picolinic acid precursor.

Amide Coupling: Activation of the carboxylic acid of the 6-chloropicolinic acid derivative followed by coupling with methylamine (B109427) to form the N-methylpicolinamide.

Nucleophilic Aromatic Substitution: Introduction of the morpholino group at the 4-position via a nucleophilic aromatic substitution reaction on a suitable 4-halo-picolinamide intermediate.

The optimization of reaction conditions, such as solvent, temperature, and catalyst, would be crucial to achieve high yields and purity of the final compounds. The development of an efficient and scalable synthetic route is a critical aspect of the drug discovery process. nih.govmdpi.com

Preclinical Pharmacokinetic and Metabolic Characterization

In Vitro Metabolic Stability and Biotransformation Pathways

In vitro metabolic studies are crucial in early drug discovery to predict a compound's metabolic fate in a living organism. These studies typically involve incubating the compound with liver fractions, such as microsomes or hepatocytes, to assess its stability and identify the resulting metabolites.

Enzymatic Stability Assessments (e.g., Hepatic Microsomal Studies)

Hepatic microsomal stability assays are a standard method to determine the intrinsic clearance of a compound. This involves measuring the rate of disappearance of the parent compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. The results are often presented as the half-life (t½) of the compound and the intrinsic clearance rate (CLint).

Interactive Data Table: Illustrative Enzymatic Stability Data

| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Mouse | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Dog | Data not available | Data not available |

| Monkey | Data not available | Data not available |

| Human | Data not available | Data not available |

Identification of Metabolite Structures

The identification of metabolites is essential for understanding the biotransformation pathways of a new chemical entity. This process helps to determine if the metabolites are active, inactive, or potentially toxic. High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is a primary analytical technique used for this purpose.

Interactive Data Table: Illustrative Metabolite Identification

| Metabolite ID | Proposed Biotransformation | Structure |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Absorption, Distribution, and Excretion (ADE) in Non-Human Biological Systems

ADE studies are fundamental to understanding the pharmacokinetic profile of a compound. These studies, typically conducted in animal models, provide insights into how a compound is taken up by the body, where it distributes, and how it is eliminated.

Interactive Data Table: Illustrative ADE Profile

| Parameter | Rat | Dog |

| Absorption | ||

| Bioavailability (%) | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available |

| Cmax (ng/mL) | Data not available | Data not available |

| Distribution | ||

| Volume of Distribution (Vd, L/kg) | Data not available | Data not available |

| Protein Binding (%) | Data not available | Data not available |

| Excretion | ||

| Primary Route of Elimination | Data not available | Data not available |

| % Excreted Unchanged in Urine | Data not available | Data not available |

| % Excreted as Metabolites in Feces | Data not available | Data not available |

Computational and Theoretical Chemistry Applications

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. mdpi.com This method is crucial for understanding the binding mode of a ligand and for virtual screening of compound libraries to identify potential drug candidates. mdpi.comumpr.ac.id The process involves predicting the conformation of the ligand-protein complex and estimating the binding affinity, often expressed as a docking score.

In a representative molecular docking study of quinoline-based derivatives, which share some structural similarities with picolinamides, against the protein CB1a, the binding affinities were found to range from -5.3 to -6.1 kcal/mol. nih.gov These values indicate the stability of the ligand-protein complex, with more negative values suggesting stronger binding. The interactions of these ligands with key amino acid residues in the active site of the protein, such as ILE-8, LYS-7, and TRP-12, were also identified. nih.gov Similarly, in a study of oxazole (B20620) piperazine (B1678402) derivatives with the dentilisin protein, binding energies ranged from -6.9 to -8.5 Kcal/mol, indicating strong interactions. nih.gov

For a compound like 6-chloro-N-methyl-4-morpholinopicolinamide, molecular docking could be employed to predict its binding to a specific therapeutic target. The results would be presented in a table format, as illustrated below with hypothetical data.

| Parameter | Value |

| Target Protein | Hypothetical Kinase XYZ |

| Docking Score (kcal/mol) | -8.2 |

| Interacting Residues | LYS72, GLU91, LEU144 |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. These simulations are instrumental in understanding the conformational changes of a ligand and its target protein upon binding, as well as the stability of the resulting complex.

MD simulations can reveal the flexibility of different regions of a protein and how a ligand adapts its conformation to fit within the binding pocket. For instance, a simulation might show that the morpholine (B109124) ring of this compound adopts a specific chair or boat conformation to optimize its interactions with the protein. The stability of the ligand-protein complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable complex will exhibit minimal fluctuations in its RMSD.

A hypothetical summary of MD simulation results for this compound bound to a target protein is presented below.

| Simulation Parameter | Observation |

| Simulation Time | 100 ns |

| RMSD of Protein Backbone | Stable after 10 ns |

| RMSD of Ligand | Fluctuations within 1.5 Å |

| Key Conformational Change | Rotation of the picolinamide (B142947) bond |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. nih.govtandfonline.comcore.ac.uk These methods provide insights into the distribution of electrons within a molecule, which is fundamental to its chemical behavior.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. Other properties, such as the molecular electrostatic potential (MEP), can identify the electron-rich and electron-deficient regions of a molecule, which are important for understanding intermolecular interactions.

In a study on picolinamide, DFT calculations were used to determine its stable conformation and to assign its vibrational spectra. nih.gov For this compound, similar calculations could provide the following illustrative electronic properties:

| Quantum Chemical Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

In Silico Prediction of Preclinical Pharmacokinetic Properties (ADMET)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. nih.govaudreyli.com In silico models are widely used to estimate these properties, helping to identify compounds with favorable pharmacokinetic profiles and to avoid costly failures in later stages of development.

Various computational models are available to predict properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. biorxiv.org Lipinski's "rule of five" is a commonly used guideline to assess the drug-likeness of a compound based on its physicochemical properties. nih.gov

For this compound, a hypothetical ADMET profile could be predicted as follows:

| ADMET Property | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| Plasma Protein Binding | 92% |

| CYP2D6 Inhibition | Non-inhibitor |

| Ames Mutagenicity | Non-mutagenic |

| Lipinski's Rule of Five | Compliant |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

These in silico predictions provide a valuable preliminary assessment of the compound's potential as a drug candidate and guide further experimental studies.

Analytical Methodologies for Research and Development

Chromatographic Techniques for Quantification in Biological Matrices (Non-Human)

The quantification of a target compound in complex biological matrices like plasma, urine, or tissue homogenates from non-human preclinical species is a critical step in understanding its pharmacokinetic profile. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), most commonly coupled with tandem mass spectrometry (LC-MS/MS), are the methods of choice for this purpose due to their high sensitivity and selectivity. nih.gov

The development of a quantitative LC-MS/MS method for 6-chloro-N-methyl-4-morpholinopicolinamide would involve several key steps:

Sample Preparation: The initial and crucial step is the extraction of the analyte from the biological matrix. nih.gov This is necessary to remove proteins and other endogenous components that could interfere with the analysis. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of this compound and the required sensitivity.

Chromatographic Separation: A suitable HPLC or UHPLC column and mobile phase would be selected to achieve efficient separation of the analyte from any remaining matrix components and potential metabolites. Parameters such as column chemistry (e.g., C18, C8), mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) with water and additives like formic acid or ammonium (B1175870) acetate), and gradient elution profile are optimized to ensure a sharp peak shape and a short run time.

Mass Spectrometric Detection: Tandem mass spectrometry is the gold standard for detection in bioanalysis. nih.gov For this compound, this would involve optimizing the ionization source parameters (e.g., electrospray ionization - ESI) and selecting specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. This provides a high degree of selectivity and sensitivity for accurate quantification.

The table below illustrates typical parameters that would be defined during the development of such a method.

| Parameter | Typical Approach |

| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode, depending on the compound's ability to be ionized. |

| Extraction Technique | Solid-Phase Extraction (SPE) for cleaner extracts and higher recovery, or Protein Precipitation (PPT) for faster sample throughput. |

| Chromatographic Column | A reversed-phase column (e.g., C18) with a small particle size (e.g., <2 µm) for high-resolution separation. |

| Mobile Phase | A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with 0.1% formic acid) to elute the compound with a good peak shape. |

| Detection Mode | Multiple Reaction Monitoring (MRM) for specific and sensitive quantification. |

Spectroscopic and Spectrometric Methods for Structural Elucidation and Purity Assessment

To confirm the chemical identity and assess the purity of a newly synthesized compound like this compound, a combination of spectroscopic and spectrometric techniques is employed. These methods provide detailed information about the molecular structure and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the structure of organic molecules. wordpress.com Both ¹H NMR and ¹³C NMR spectra would be acquired. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum would provide information about the number and connectivity of protons in the molecule. The ¹³C NMR spectrum would reveal the number of unique carbon atoms. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish the complete bonding framework of this compound.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which in turn allows for the determination of its elemental composition. upatras.gr Fragmentation patterns observed in the mass spectrum can provide further confirmation of the proposed structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. upatras.gr The spectrum would be expected to show characteristic absorption bands corresponding to the various bonds within this compound, such as C=O (amide), C-N, C-O (morpholine), and C-Cl bonds.

Purity Assessment: The purity of the compound is typically assessed using HPLC with a universal detector, such as an ultraviolet (UV) detector or a charged aerosol detector (CAD). A high-purity reference standard is crucial for accurate quantitative analysis in subsequent preclinical studies.

The following table summarizes the expected information obtained from each technique for the structural confirmation of this compound.

| Technique | Information Provided |

| ¹H NMR | Provides information on the number of different types of protons and their neighboring protons. The integration gives the ratio of protons. |

| ¹³C NMR | Shows the number of different types of carbon atoms in the molecule. |

| 2D NMR (COSY, HSQC) | Establishes the connectivity between protons and carbons, confirming the overall structure. |

| HRMS | Determines the exact molecular weight and elemental formula. |

| IR Spectroscopy | Identifies the key functional groups present in the molecule. |

| HPLC-UV/CAD | Assesses the purity of the compound by separating it from any impurities. |

Bioanalytical Method Development and Validation for Preclinical Studies

Before a newly developed analytical method can be used to support preclinical studies, it must undergo a rigorous validation process to ensure its reliability and accuracy. nih.govnih.gov Method validation is performed according to guidelines from regulatory agencies. researchgate.net The key validation parameters are:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, and matrix effects.

Linearity: The range over which the response of the method is directly proportional to the concentration of the analyte. A calibration curve is generated, and the coefficient of determination (r²) is calculated.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Both are assessed at multiple concentration levels (low, medium, and high quality controls).

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.

Matrix Effect: The influence of the biological matrix on the ionization of the analyte, which can lead to suppression or enhancement of the signal.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

A summary of typical acceptance criteria for these validation parameters in a preclinical bioanalytical method is presented in the table below.

| Validation Parameter | Typical Acceptance Criteria for Preclinical Studies |

| Specificity/Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Linearity | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | The mean value should be within ± 20% of the nominal value (± 25% at the Lower Limit of Quantification, LLOQ). |

| Precision | The coefficient of variation (CV) should not exceed 20% (25% at the LLOQ). |

| Recovery | Should be consistent, precise, and reproducible. |

| Matrix Effect | The CV of the matrix factor across different lots of matrix should be ≤ 15%. |

| Stability | The mean concentration at each stability time point should be within ± 20% of the nominal concentration. |

Future Research Directions and Translational Potential in Preclinical Development

Identification of Unexplored Research Avenues and Targets

Given the diverse biological activities of picolinamide (B142947) derivatives, 6-chloro-N-methyl-4-morpholinopicolinamide could be investigated against a range of novel and underexplored targets. The structural motifs—a chlorinated pyridine (B92270) ring, an N-methyl amide, and a morpholine (B109124) group—each contribute to the physicochemical properties and potential for molecular interactions.

Potential Unexplored Targets:

Kinase Inhibition: The picolinamide core has been successfully utilized in the development of kinase inhibitors, such as those targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov Future research could involve screening this compound against a panel of cancer-related kinases to identify novel inhibitory activities.

Neurodegenerative Diseases: Picolinamide derivatives have been explored as modulators of metabotropic glutamate (B1630785) receptor 4 (mGluR4) and as inhibitors of acetylcholinesterase, both of which are targets in neurodegenerative disorders. nih.govresearchgate.net The specific substitution pattern of this compound may offer unique selectivity profiles for these or other neurological targets.

Metabolic Disorders: Inhibition of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) by picolinamide compounds suggests a potential role in metabolic diseases. nih.gov Screening this compound in relevant enzymatic and cellular assays for metabolic targets could reveal new therapeutic applications.

Anti-infective Agents: The picolinamide structure is found in natural products with antibiotic properties. dovepress.com Investigating the activity of this compound against a broad spectrum of bacterial and fungal pathogens could open up avenues for anti-infective drug discovery.

Table 1: Potential Research Areas and Targets for this compound

| Therapeutic Area | Potential Molecular Target(s) | Rationale |

|---|---|---|

| Oncology | VEGFR-2, other kinases | Picolinamide scaffold is a known kinase inhibitor. nih.govnih.gov |

| Neurology | mGluR4, Acetylcholinesterase | Picolinamide derivatives have shown activity against neurological targets. nih.govresearchgate.net |

| Metabolic Diseases | 11β-HSD1 | Related compounds have demonstrated inhibition of key metabolic enzymes. nih.gov |

| Infectious Diseases | Bacterial/Fungal Proteins | The core structure is present in some natural antibiotics. dovepress.com |

Strategies for Lead Optimization and Preclinical Candidate Development

Should initial screening reveal promising activity, this compound would serve as a lead compound for further optimization. The goal of lead optimization is to enhance potency, selectivity, and pharmacokinetic properties to generate a preclinical candidate. danaher.comdrugdevelopment.fi

Key Optimization Strategies:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the three main components of the molecule (the chlorinated picolinamide core, the N-methyl group, and the morpholine ring) would be crucial. For example, exploring different substituents on the pyridine ring or replacing the morpholine with other heterocycles could significantly impact activity and selectivity. patsnap.com

Computational Modeling: In silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict how structural modifications might affect target binding and other properties, thereby guiding synthetic efforts. patsnap.com

Pharmacokinetic Profiling: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties is vital. Modifications aimed at improving metabolic stability, such as the introduction of deuterium, have proven effective for other picolinamide derivatives. nih.gov The morpholine moiety, for instance, can influence solubility and metabolic stability.

Selectivity Profiling: To minimize potential off-target effects, optimized analogs should be screened against a panel of related targets. For example, if the compound is identified as a kinase inhibitor, it should be tested against a broad range of kinases to ensure a desirable selectivity profile. patsnap.com

Table 2: Hypothetical Lead Optimization Strategy

| Molecular Component | Potential Modifications | Desired Outcome |

|---|---|---|

| 6-chloro substituent | Vary halogen, introduce other small groups | Improve potency and selectivity |

| N-methyl group | Replace with other alkyl groups, or H | Modulate potency and metabolic stability |

| 4-morpholino group | Substitute with piperidine, piperazine (B1678402), etc. | Enhance solubility, cell permeability, and target engagement |

Integration into Broader Academic Drug Discovery Programs

The exploration of novel heterocyclic compounds like this compound aligns well with the objectives of academic drug discovery programs. These programs often focus on innovative targets and mechanisms of action that may be considered higher risk in a commercial setting. rsc.org

Roles within Academic Drug Discovery:

Probe Molecule: Initially, the compound can serve as a chemical probe to investigate the function of a novel biological target identified in academic research.

Hit-to-Lead Chemistry: Academic centers with expertise in medicinal chemistry can undertake the initial hit-to-lead optimization, leveraging their knowledge of synthetic methodologies for heterocyclic compounds. nih.gov

Collaborative Development: Partnerships between academic institutions and industry are crucial for advancing promising compounds. Academic labs can provide the initial discovery and biological insights, while pharmaceutical partners can offer resources for large-scale synthesis, preclinical safety studies, and clinical development. rsc.org The development of new synthetic routes for functionalized heterocycles is an active area of academic and industrial collaboration. researchgate.net

The advancement of compounds like this compound within such programs benefits from the open and innovative environment of academia, which is essential for tackling challenging diseases and exploring novel therapeutic hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.